molecular formula C15H9Br2N3O2 B2390305 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891127-92-7

4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2390305
CAS RN: 891127-92-7
M. Wt: 423.064
InChI Key: VTAIHTFXIKHTLU-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, an oxadiazole ring, and two bromine atoms. The presence of these functional groups would influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms would likely make the compound relatively heavy and possibly volatile. The benzamide group could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Anticancer Applications

Research has demonstrated that derivatives of 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides starting from various acids and evaluated them for anticancer activity against breast, lung, colon, and ovarian cancer cell lines. The compounds showed moderate to excellent anticancer activities compared to etoposide, a reference drug, with IC50 values ranging significantly across different cell lines, highlighting some derivatives with higher anticancer activities than etoposide Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021. Another study involving nitrogen heterocycles bearing the carboxamide moiety demonstrated potent cytotoxic activity against the MCF-7 cell line, with one compound showing significant apoptosis-inducing activity S. B. Bakare, 2021.

Antimicrobial Applications

Compounds structurally related to 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide have also been evaluated for their antimicrobial potential. A study by Desai et al. (2016) synthesized thiazole-based 1,3,4-oxadiazoles heterocycles and assessed their antibacterial and antifungal activities, demonstrating considerable potential against both types of pathogens N. Desai, N. Bhatt, A. Dodiya, Tushar J. Karkar, B. Patel, Malay J. Bhatt, 2016.

Additional Applications

The synthesis and characterization of novel structures related to 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide have been a focus to explore their potential in various biological applications. For instance, the synthesis of nitrogen heterocycles bearing the carboxamide moiety aimed to investigate their antitumor agents, highlighting the versatility and potential therapeutic applications of these compounds S. B. Bakare, 2021.

properties

IUPAC Name

4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAIHTFXIKHTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

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